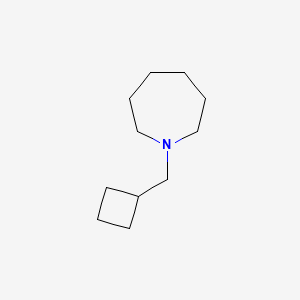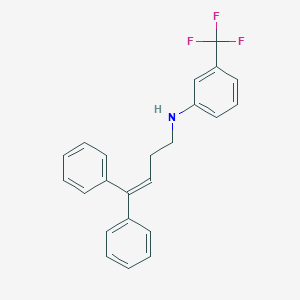![molecular formula C15H25O2P B12583848 [4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane CAS No. 625382-62-9](/img/structure/B12583848.png)
[4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane is a chemical compound with the molecular formula C14H23O2P It is known for its unique structure, which includes a dimethoxymethyl group attached to a phenyl ring, and two isopropyl groups attached to a phosphane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane typically involves the reaction of 4-(dimethoxymethyl)benzaldehyde with di(propan-2-yl)phosphane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
[4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane is used as a ligand in coordination chemistry. It forms complexes with various metals, which are studied for their catalytic properties.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug design and development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism by which [4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and catalytic efficiency. The molecular targets include various metal ions, and the pathways involved are primarily related to coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- [4-(Dimethoxymethyl)phenyl]diphenylphosphane
- [4-(Dimethoxymethyl)phenyl]diethylphosphane
Uniqueness
Compared to similar compounds, [4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane is unique due to its specific combination of functional groups. The presence of the dimethoxymethyl group and the isopropyl groups attached to the phosphane provides distinct electronic and steric properties, making it particularly useful in certain catalytic applications .
Propiedades
Número CAS |
625382-62-9 |
|---|---|
Fórmula molecular |
C15H25O2P |
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
[4-(dimethoxymethyl)phenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C15H25O2P/c1-11(2)18(12(3)4)14-9-7-13(8-10-14)15(16-5)17-6/h7-12,15H,1-6H3 |
Clave InChI |
XMVMKEGMPOVPFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C1=CC=C(C=C1)C(OC)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)
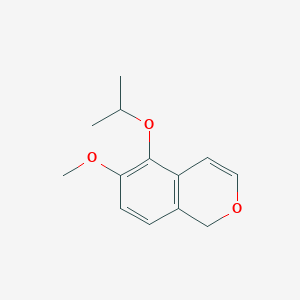
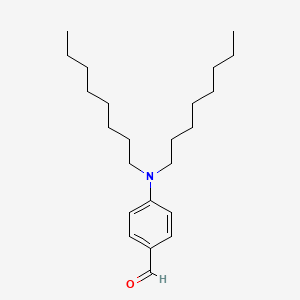
![3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B12583800.png)
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12583803.png)
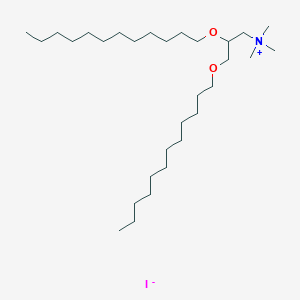
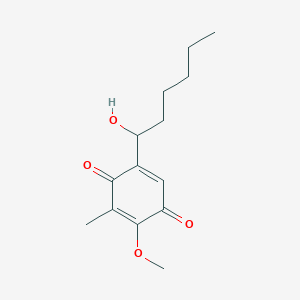
![2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]-](/img/structure/B12583814.png)
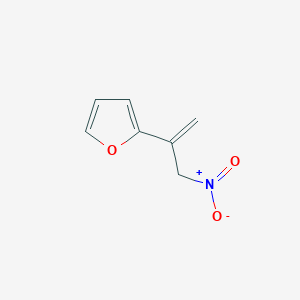
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12583819.png)
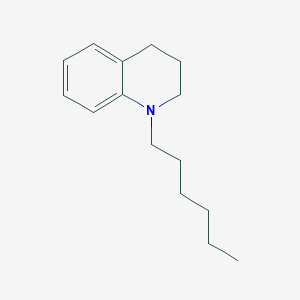
![2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B12583832.png)
